N-(1-环丙基哌啶-4-基)-3-氟苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

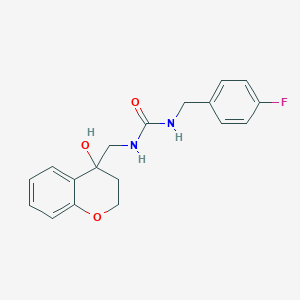

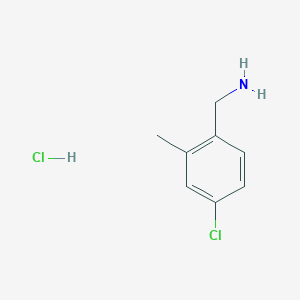

“N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also has a cyclopropyl group attached to the piperidine ring, a fluorobenzene group, and a sulfonamide group.

Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. The piperidine ring is a common feature in many bioactive compounds and can participate in various chemical reactions . The fluorobenzene group could potentially increase the compound’s stability and lipophilicity, influencing how it interacts with biological systems . The sulfonamide group is a key feature in many drugs and can exhibit a wide range of biological activities.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a nucleophile in reactions, and the sulfonamide group could potentially be hydrolyzed under certain conditions . The presence of the fluorine atom on the benzene ring could also influence the compound’s reactivity .科学研究应用

酶抑制和抗菌活性

N-(1-环丙基哌啶-4-基)-3-氟苯-1-磺酰胺衍生物已被研究其对各种酶的抑制作用,包括碳酸酐酶 (CA) 和环氧合酶-2 (COX-2)。这些酶对于生理过程至关重要,并且是治疗青光眼、癌症和细菌感染等疾病的靶标。

碳酸酐酶抑制:研究发现,磺酰胺衍生物,包括含有氟和 1,3,5-三嗪部分的衍生物,是结核分枝杆菌的 β-类碳酸酐酶的有效抑制剂。这些抑制剂显示出具有不同作用机制的抗分枝杆菌剂的潜力,为对抗耐药性提供了策略 (Ceruso et al., 2014)。此外,已经合成了卤代磺酰胺,并显示出对肿瘤相关的碳酸酐酶 IX 的有效抑制作用,表明其作为抗肿瘤剂的潜在应用 (Ilies et al., 2003)。

环氧合酶-2 (COX-2) 抑制:发现将氟原子引入磺酰胺结构可以保持 COX-2 效力,并显着提高对 COX-2 相对于 COX-1 的选择性,从而鉴定出有效、高度选择性和口服活性 COX-2 抑制剂。这对治疗类风湿性关节炎、骨关节炎和急性疼痛等疾病具有意义 (Hashimoto et al., 2002)。

抗菌和抗真菌特性

已经探索了磺酰胺衍生物的抗菌和抗真菌特性,包括由 N-(1-环丙基哌啶-4-基)-3-氟苯-1-磺酰胺合成的衍生物。这些化合物对各种细菌和真菌菌株表现出有希望的活性,表明它们在开发新的抗菌和抗真菌剂方面的潜力。

- 抗菌活性:对 3-氟-4-吗啉代苯胺(抗生素药物利奈唑胺的中间体)的磺酰胺和氨基甲酸酯的研究表明,具有良好至有效的抗菌活性。与氨基甲酸酯衍生物相比,磺酰胺衍生物尤其显示出有效的抗真菌特性,突出了它们作为抗菌剂的潜力 (Janakiramudu et al., 2017)。

合成和分子对接研究

研究还集中在磺酰胺衍生物的合成及其分子对接研究上,以了解它们与酶和潜在靶标的相互作用。这些研究通过揭示酶抑制和结合亲和力的结构要求,为设计更有效的药物做出了贡献。

- 分子对接:已经合成了新型磺酰胺,包括衍生自 N-(1-环丙基哌啶-4-基)-3-氟苯-1-磺酰胺的磺酰胺,并评估了它们的抗癌和抗菌活性。针对二氢叶酸还原酶的分子对接研究显示出很高的结合亲和力,表明这些化合物作为有效的抗癌和抗菌剂的潜力 (Debbabi et al., 2017)。

未来方向

The potential applications and future directions for this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or bioactive compounds . Further studies would be needed to explore its potential uses and efficacy.

作用机制

Target of Action

The primary target of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is the viral hemagglutinin (HA) . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells.

Mode of Action

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide interacts with its target by inhibiting the entry of influenza A viruses . This interaction results in a significant reduction in the ability of the virus to infect host cells.

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of the action of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is the inhibition of influenza A virus entry into host cells . This results in a significant reduction in viral infectivity, potentially leading to a decrease in the severity and duration of influenza A infection.

属性

IUPAC Name |

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2S/c15-11-2-1-3-14(10-11)20(18,19)16-12-6-8-17(9-7-12)13-4-5-13/h1-3,10,12-13,16H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCYIGJYKDOQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)